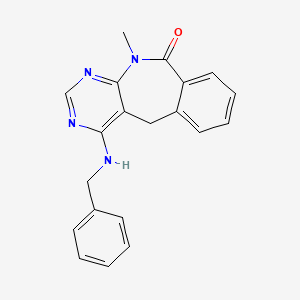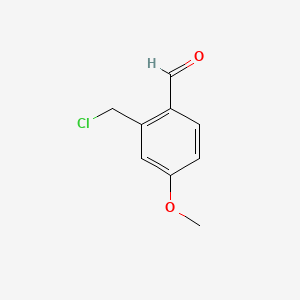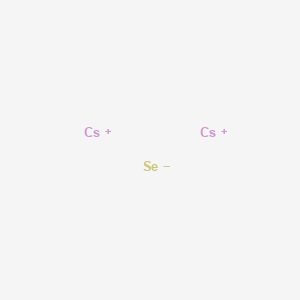
Dicesium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium selenide is an inorganic compound with the chemical formula Cs₂Se It is composed of two cesium (Cs) atoms and one selenium (Se) atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicesium selenide can be synthesized by reacting cesium and selenium directly. The reaction typically occurs in a controlled environment to prevent unwanted side reactions. The general reaction is as follows: [ 2Cs + Se \rightarrow Cs_2Se ]
Industrial Production Methods: Industrial production of this compound involves high-purity cesium and selenium. The reaction is carried out in a vacuum or inert atmosphere to avoid oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming cesium oxide and selenium dioxide.
Reduction: It can be reduced to elemental cesium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions with various halides, forming cesium halides and selenium compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals at high temperatures.
Substitution: Halides like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Cesium oxide (Cs₂O) and selenium dioxide (SeO₂).
Reduction: Elemental cesium (Cs) and selenium (Se).
Substitution: Cesium halides (CsX) and selenium compounds (SeX).
Applications De Recherche Scientifique
Dicesium selenide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electrical properties.
Mécanisme D'action
The mechanism by which dicesium selenide exerts its effects is primarily through its interaction with selenium-containing enzymes and proteins. Selenium is a crucial trace element in many biological processes, and this compound can influence these processes by providing a source of selenium. The molecular targets and pathways involved include the regulation of oxidative stress and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Caesium selenide (Cs₂Se): Similar in composition but differs in its crystalline structure and specific applications.
Sodium selenide (Na₂Se): Another selenide compound with different reactivity and applications.
Potassium selenide (K₂Se): Similar to dicesium selenide but with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of cesium and selenium, which imparts distinct electrical and chemical properties
Propriétés
Numéro CAS |
31052-46-7 |
|---|---|
Formule moléculaire |
Cs2Se |
Poids moléculaire |
344.78 g/mol |
Nom IUPAC |
dicesium;selenium(2-) |
InChI |
InChI=1S/2Cs.Se/q2*+1;-2 |
Clé InChI |
KUBAIENASCDSDJ-UHFFFAOYSA-N |
SMILES canonique |
[Se-2].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


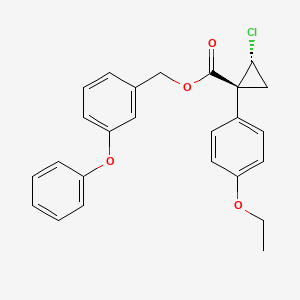
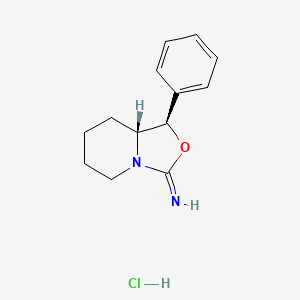
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


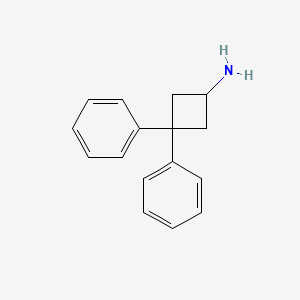
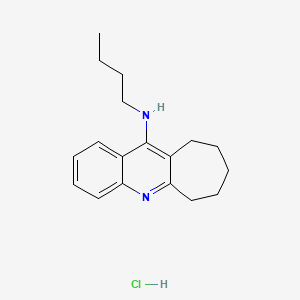
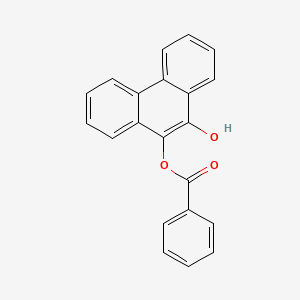


![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
